molecular formula C23H29ClFNO B11334870 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(2-fluorobenzyl)ethanamine

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(2-fluorobenzyl)ethanamine

Cat. No.: B11334870
M. Wt: 389.9 g/mol
InChI Key: WITICCPQQTXLKK-UHFFFAOYSA-N
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Description

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(2-fluorobenzyl)ethanamine is a complex organic compound featuring a tetrahydropyran ring substituted with chlorobenzyl and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(2-fluorobenzyl)ethanamine typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(2-fluorobenzyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(2-fluorobenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(2-fluorobenzyl)ethanamine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(2-fluorobenzyl)ethanamine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C23H29ClFNO

Molecular Weight

389.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]-N-[(2-fluorophenyl)methyl]ethanamine

InChI

InChI=1S/C23H29ClFNO/c1-22(2)17-23(12-14-27-22,15-18-7-3-5-9-20(18)24)11-13-26-16-19-8-4-6-10-21(19)25/h3-10,26H,11-17H2,1-2H3

InChI Key

WITICCPQQTXLKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC=CC=C2F)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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